molecular formula C13H14N2O5 B15243242 Ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate

Ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate

Cat. No.: B15243242
M. Wt: 278.26 g/mol
InChI Key: YRAWVSGRVRXHPT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate typically involves the reaction of ethyl cyanoacetate with 4-methoxy-2-nitrobenzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product . The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The nitro group and cyano group play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the cyano and nitro groups makes it a valuable intermediate for various synthetic applications and research studies .

Biological Activity

Ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C13H12N2O4C_{13}H_{12}N_2O_4 and a molecular weight of approximately 278.26 g/mol. The compound features a propanoate backbone with a cyano group at the third carbon and a 4-methoxy-2-nitrophenyl substituent, which significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The presence of the cyano and nitro groups allows for potential interactions with enzymes and receptors, influencing cellular signaling pathways. Specifically, these groups can participate in redox reactions and bind to nucleophilic sites on proteins, potentially modulating their activity.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting potential as a chemotherapeutic agent. The compound's mechanism may involve the induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and death.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. The nitro group is believed to play a crucial role in this activity by influencing inflammatory mediators and pathways. Preliminary studies have shown that this compound can reduce the production of pro-inflammatory cytokines in vitro, indicating its potential for treating inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 3-cyano-3-(5-methoxy-2-nitrophenyl)propanoateC13H12N2O4C_{13}H_{12}N_2O_4Different methoxy position affecting reactivity
Methyl 3-cyano-3-(4,5-dimethoxy-2-nitrophenyl)propanoateC14H16N2O5C_{14}H_{16}N_2O_5Additional methoxy group increases lipophilicity
Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoateC14H14N2O4C_{14}H_{14}N_2O_4Different carbon skeleton affecting stability

This table highlights how variations in substituents can influence the chemical behavior and biological activity of these compounds.

Case Studies and Research Findings

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry investigated the cytotoxic effects of this compound on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.
  • Anti-inflammatory Mechanism : Research published in Pharmacology Reports explored the anti-inflammatory effects of this compound in an animal model of arthritis. The study found that treatment with this compound significantly reduced joint swelling and levels of inflammatory cytokines compared to controls .

Properties

IUPAC Name

ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-3-20-13(16)6-9(8-14)11-5-4-10(19-2)7-12(11)15(17)18/h4-5,7,9H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAWVSGRVRXHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C#N)C1=C(C=C(C=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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